molecular formula C18H17N3O3 B2381873 2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide CAS No. 899985-02-5

2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

Cat. No. B2381873
CAS RN: 899985-02-5
M. Wt: 323.352
InChI Key: SNIIILZOOMEBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of new 2-substituted phthalazin-1 (2H)-one derivatives were synthesized from methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate, which was prepared from phthalic anhydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide” are not available in the current literature .

Scientific Research Applications

Anticancer and Antimicrobial Applications

Research has demonstrated the potential of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, synthesized from phthalic anhydride via Suzuki Coupling, in inhibiting the HCT 116 cancer cell line. Among these compounds, those with modifications including methoxyphenyl groups have shown significant anticancer activity, with certain analogs displaying IC50 values between 70 and 90 µg mL^-1. Additionally, these compounds were screened for antimicrobial activities, indicating their broad spectrum of potential therapeutic applications (G. Kumar et al., 2019).

Biological Activity Monitoring

The utilization of compounds structurally related to 2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of biologically important thiols has been investigated. These compounds react selectively and rapidly with thiols to form fluorescent adducts, facilitating the determination of thiols like L-cysteine in pharmaceutical formulations (R. Gatti et al., 1990).

Environmental Science Applications

The environmental behavior and degradation products of herbicides structurally related to 2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide, such as acetochlor, have been studied in aquatic field mesocosms. These studies provide insight into the persistence and transformation pathways of these compounds in natural water bodies, contributing to the understanding of their environmental impact and aiding in the development of strategies for pollution control (W. Graham et al., 1999).

Safety and Hazards

The safety and hazards associated with “2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide” are not available in the current literature .

Mechanism of Action

Target of Action

The primary target of 2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.

Mode of Action

This compound acts as an effective inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This inhibition disrupts the DNA repair process, leading to DNA damage accumulation in the cells.

Result of Action

The result of the action of this compound is the induction of cell death in cancer cells, particularly those with BRCA1 or BRCA2 mutations . By inhibiting PARP, the compound prevents the repair of DNA damage, leading to the accumulation of DNA breaks and genomic instability. This results in the death of the cancer cells, thereby exerting its anticancer effects.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-24-13-8-6-12(7-9-13)10-17(22)19-11-16-14-4-2-3-5-15(14)18(23)21-20-16/h2-9H,10-11H2,1H3,(H,19,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIIILZOOMEBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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